![molecular formula C12H17ClF3N B6362839 (Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240578-27-1](/img/structure/B6362839.png)
(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The presence of the trifluoromethyl group in the compound “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” contributes to its unique properties and applications.Chemical Reactions Analysis
The trifluoromethyl group is known to exhibit significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property makes trifluoromethyl-substituted compounds often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of fluorous derivatives related to (Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride demonstrate its utility in novel methods for the resolution of enantiomers. One study detailed the synthesis of perfluoroalkyl- or nonafluoro-tert-butoxy-alkyl-substituted enantiopure amines, utilizing them for the heat-facilitated resolution of racemic acids via diastereomeric salt formation. This process underscores the compound's relevance in stereoselective synthesis and chiral resolution techniques (Szabó et al., 2006).
Trifluoromethyl Chemistry
Research on the trifluoromethylation at the α-position of α,β-unsaturated ketones, including compounds similar to this compound, has provided insights into reaction mechanisms and the development of novel synthetic methodologies. These studies are pivotal for the advancement of organic synthesis, offering pathways to new classes of trifluoromethylated compounds (Sato et al., 2006).
Fluorescence and Metal Ion Binding
Investigations into the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have revealed significant findings. Enhancements in solubility allow for detailed studies on metal ion binding and fluorescence, which can be applied in the development of sensors and imaging agents. The fluorescence properties, in particular, have been explored for zinc ion detection, demonstrating the compound's potential in analytical chemistry (Liang et al., 2009).
Analytical Chemistry Applications
AMACE1, an acetamide derivative, has been synthesized and applied in trace organic analysis. Its utility in coupling reactions under aqueous conditions for the detection of oxidative sugar damage to DNA showcases the compound's applicability in analytical and environmental chemistry. The method's sensitivity underscores the potential of this compound derivatives in low-level detection and quantification of organic analytes (Lu & Giese, 2000).
Organic Electronics
The synthesis of bipolar molecules incorporating this compound analogs has been explored for applications in organic electronics. Studies on these materials, particularly in the development of phosphorescent organic light-emitting diodes (OLEDs), demonstrate their potential in enhancing electronic device performance. These materials offer improved charge transport properties and stability, contributing to the advancement of OLED technology (Ge et al., 2008).
Future Directions
The trifluoromethyl group is a common feature in many pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . Therefore, compounds like “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” may continue to be of interest in scientific research, particularly in the fields of drug synthesis, catalysis, and material science.
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-9(2)16-8-10-5-4-6-11(7-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWSDSBLCCOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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